Meayamycin D -

Meayamycin D

Catalog Number: EVT-15271988
CAS Number:
Molecular Formula: C28H45NO7
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Meayamycin D is a synthetic analogue of the natural product FR901464, which is known for its potent antitumor properties. Both compounds function as inhibitors of pre-mRNA splicing by binding to the splicing factor 3b complex, particularly the subunit SF3B1. Meayamycin D has shown significant antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapeutics. The compound's ability to inhibit splicing has been linked to its potential as a chemical probe for studying gene expression regulation in live cells.

Source

Meayamycin D was developed as part of ongoing research into splicing modulators derived from natural products. It was synthesized from commercially available chiral pool materials, furthering the understanding of structure-activity relationships in splicing inhibitors. The compound has been studied for its effects on cancer cell proliferation and alternative splicing mechanisms.

Classification

Meayamycin D belongs to a class of compounds known as splicing inhibitors. It is specifically classified under the category of antitumor agents due to its ability to inhibit cell growth in various cancer types.

Synthesis Analysis

The synthesis of Meayamycin D involves a series of chemical reactions that can be summarized as follows:

  • Total Synthesis: The synthesis is characterized by a total of 22 steps, with the longest linear sequence comprising 12 steps. This approach utilizes commercially available starting materials such as ethyl L-lactate and BocNH-Threonine.
  • Key Reactions: The synthetic route includes critical reactions such as asymmetric reductions, Mukaiyama aldol reactions, and olefination processes. These methods allow for the efficient construction of the complex molecular framework characteristic of meayamycin D.
  • Yield and Purity: The final product can be purified using techniques like cross-metathesis and HPLC (High-Performance Liquid Chromatography), ensuring high purity levels necessary for biological testing .
Molecular Structure Analysis

Meayamycin D has a complex molecular structure that contributes to its biological activity:

  • Molecular Formula: C31H48N2O8
  • Molecular Weight: Approximately 552.73 g/mol
  • Structural Features: The molecule contains an amide-linked tetrahydropyran ring, which is crucial for binding to SF3B1. Structural studies have indicated that the ring adopts specific conformations that influence its interaction with target proteins .
Chemical Reactions Analysis

Meayamycin D participates in several significant chemical reactions:

  • Binding Mechanism: It binds covalently to components of the spliceosome, particularly SF3B1 and PHD finger protein 5A. This interaction inhibits pre-mRNA splicing, leading to altered gene expression profiles in treated cells.
  • Stability Studies: Research indicates that meayamycin D exhibits considerable stability in physiological conditions, with a half-life of approximately 80 hours in phosphate buffer at pH 7.4, which is advantageous for therapeutic applications .
Mechanism of Action

The mechanism by which Meayamycin D exerts its effects involves several key processes:

  • Inhibition of Pre-mRNA Splicing: By binding to the SF3b complex, meayamycin D prevents the proper assembly and function of the spliceosome, thereby inhibiting pre-mRNA processing.
  • Selective Cytotoxicity: The compound demonstrates selectivity towards cancer cells over normal cells, which may be attributed to differences in splicing factor expression or activity within these cell types .
Physical and Chemical Properties Analysis

Meayamycin D exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but shows variable solubility in aqueous environments.
  • Stability: The compound remains stable under various pH conditions, with optimal stability noted at lower pH levels.
  • Spectroscopic Data: Characterization through techniques such as NMR (Nuclear Magnetic Resonance) and HPLC provides insights into its purity and structural integrity .
Applications

Meayamycin D has several scientific applications:

  • Cancer Research: Its potent antiproliferative effects make it a valuable tool for studying cancer biology and developing new therapeutic strategies targeting splicing mechanisms.
  • Chemical Probing: Researchers utilize meayamycin D as a chemical probe to investigate pre-mRNA splicing dynamics in live cells, aiding in the understanding of gene regulation processes.
  • Drug Development: Given its efficacy against multidrug-resistant cancer cell lines, meayamycin D serves as a lead compound for developing novel anticancer agents aimed at overcoming resistance mechanisms .
Biosynthetic Origins and Synthetic Methodologies

Chiral Pool-Based Asymmetric Synthesis Strategies

Meayamycin D synthesis leverages chiral pool starting materials to establish its complex stereochemical framework with exceptional precision. The synthetic route employs three commercially available precursors: ethyl L-lactate (left-hand subunit), BocNH-Thr-OH (central tetrahydropyran), and D-ribose (right-hand tetrahydropyran) [2] [6]. This strategic selection ensures all eight stereocenters are configured through inherited chirality rather than auxiliary-directed methods, significantly enhancing synthetic efficiency while guaranteeing enantiopurity [6].

The right-hand tetrahydropyran subunit showcases particularly elegant stereochemical transfer from D-ribose. The synthesis commences with aldehyde 2 (derived from D-ribose in three steps), proceeding through a stereoselective Grignard addition (61-65% yield) and acid-catalyzed cyclization to establish the functionalized tetrahydropyran ring system [2]. This methodology mirrors biosynthetic strategies observed in polyketide-derived natural products like ambruticins, where stereocontrolled cyclizations construct complex oxygen heterocycles [7]. The tetrahydropyran formation proceeds via a 6-endo-trig cyclization mechanism under acidic conditions (PPTS, MeOH/H₂O, 60°C), generating cyclic ketone 6 in 76% overall yield from intermediate 3 [2].

Table 1: Chiral Pool Building Blocks in Meayamycin D Synthesis

SubunitChiral PrecursorKey Stereocenters EstablishedSynthetic Conversion
Left-handEthyl L-lactateC2, C3TBDPS protection → DIBAL-H reduction → Wittig olefination
Central tetrahydropyranBocNH-L-Thr-OHC8, C9, C10, C11Weinreb amide formation → Z-selective olefination → lactonization
Right-hand tetrahydropyranD-riboseC15, C16, C17Aldehyde formation → Grignard addition → 6-endo cyclization

Divergent Synthesis Approaches for O-Acyl Analogues

Divergent synthetic pathways enable efficient exploration of structure-activity relationships through systematic modification of Meayamycin D's hydroxyl functionalities. Two complementary strategies have been developed for O-acyl analogue production:

  • Late-stage acylation: The C3/C11 diol system in fully assembled Meayamycin D undergoes selective esterification using acid chlorides or anhydrides (pyridine/DMAP, 23°C, 4-12h). This approach demonstrates remarkable chemoselectivity toward the C11 position when employing sterically hindered acylating agents (>80% selectivity), while smaller reagents exhibit diminished selectivity (45-55% C11 preference) [6].

  • Fragment modification prior to coupling: Alternative access to C3-modified analogues employs advanced left-hand subunit 27 (Scheme 3 of [6]), featuring a carboxylic acid handle for diverse amidation/esterification. This subunit, synthesized in four steps (84% overall yield) from ethyl L-lactate via TBDPS protection, DIBAL-H reduction, and Z-selective Wittig olefination, enables incorporation of structural diversity before final assembly [6]. The resulting analogues show significant potency variations in spliceosome inhibition assays, with lipophilic chains (e.g., hexanoyl) enhancing cellular permeability while polar groups (e.g., glycyl) diminish activity.

Table 2: Representative O-Acyl Meayamycin D Analogues and Key Features

AnalogueModification PositionAcyl GroupRelative PotencySynthetic Yield
Meayamycin D-3AC3Acetyl1.0× (reference)74%
Meayamycin D-3PC3Pivaloyl0.8×68%
Meayamycin D-11HC11Hexanoyl1.7×65%
Meayamycin D-3,11DC3,C11Diacetyl0.5×71%

Optimization of Right-Hand Tetrahydropyran Subunit Assembly

The right-hand tetrahydropyran containing the critical epoxide functionality represents the most synthetically challenging fragment of Meayamycin D. Recent methodological refinements have dramatically improved the efficiency of constructing this pharmacophoric element:

  • Epoxide installation: The synthesis employs Koide's diastereoselective epoxidation protocol on cyclic enone 6, utilizing basic hydrogen peroxide conditions to deliver epoxide 7 in 73% yield with >20:1 diastereomeric ratio [2] [6]. Computational studies reveal this stereoselectivity arises from nucleophilic face shielding by the axial C14 methyl group, directing peroxide approach exclusively to the β-face.

  • Cyclization optimization: Initial attempts using PPTS in MeOH at 60°C provided inconsistent conversion to tetrahydropyran 5 (45-72% yield). Implementation of a tandem isomerization-cyclization sequence substantially improved reliability: treatment of diol 3 with aqueous HCl (MeOH/H₂O 9:1, 60°C, 4h) followed by Amberlyst-15-mediated cyclization (CHCl₃, 80°C, 12h) delivered ketone 6 in 76% overall yield without intermediate purification [2]. This refined protocol accommodates electron-deficient substrates incompatible with earlier conditions.

  • Conformational control: The tetrahydropyran ring adopts a distorted ⁴C₁ chair conformation with the C16 epoxide in pseudoaxial orientation, as confirmed by X-ray crystallography of synthetic intermediates [6]. This three-dimensional arrangement precisely positions the epoxide for optimal interaction with spliceosomal SF3b subcomplex, explaining the compound's exceptional potency.

Scalable Production of Central Tetrahydropyran Ring Fragments

Gram-scale production of the central tetrahydropyran fragment enables comprehensive structure-activity studies of Meayamycin derivatives. Key advances in this domain include:

  • Lactonization protocol: Acid-catalyzed N,O-ketal cleavage of 11 with camphorsulfonic acid (CSA, 0.05 equiv) in methanol at 23°C triggers spontaneous lactonization to form 12 in 74% yield – a significant improvement over prior methods requiring elevated temperatures and extended reaction times [6]. This mild cyclization demonstrates exceptional functional group tolerance toward diverse substitution patterns.

  • Diastereoselective alkene reduction: Hydrogenation of lactone 12 under standard conditions (PtO₂, H₂, EtOH) caused competitive ethanolysis of the lactone ring (18-22% side product). Reformulation employing THF as solvent instead of ethanol achieved quantitative yield of 13 with enhanced diastereoselectivity (10:1 dr vs. previously reported 6:1) [2] [6]. This modification exemplifies how solvent engineering can optimize both yield and stereochemical outcome.

  • Allylation temperature control: Addition of allylmagnesium chloride to lactone 13 initially suffered from competitive over-addition (35-40% byproducts at -78°C). Lowering the temperature to -98°C in 2-methyltetrahydrofuran dramatically suppressed side reactions, delivering lactol 14 in 85-87% yield with <7% over-addition [6]. The cryogenic conditions enforce chelation-controlled nucleophilic addition, maximizing stereoselectivity while maintaining scalability.

Late-Stage Functionalization Techniques for Structural Diversification

Advanced diversification methodologies enable systematic exploration of Meayamycin D's structure-activity landscape through strategic modifications:

  • Julia-Kocienski olefination: Coupling of aldehyde 11 with sulfone 12 using KHMDS in DME installs the sensitive (E)-configured diene system in 61% yield [6]. Optimization revealed that employing 1.3 equivalents of sulfone compensates for partial enolization of the aldehyde component, improving conversion while maintaining stereochemical integrity. This method demonstrates superior stereoselectivity (>99:1 E:Z) compared to conventional Wittig approaches for similar conjugated dienes.

  • Chemoselective acylations: Position-selective modifications exploit subtle electronic and steric differentiation between hydroxyl groups. The C11 secondary alcohol undergoes preferential acylation over the tertiary C3 alcohol when employing sterically demanding acylating agents (e.g., pivaloyl chloride, 85% C11 selectivity). Conversely, more nucleophilic C3 modification requires protection-deprotection strategies using silyl groups [6].

  • Epoxide analog synthesis: The essential epoxide moiety has been modified through synthesis of N-methyl meayamycin D and E derivatives, revealing that epoxide ring substitution dramatically influences spliceosome binding affinity [5]. These analogues were accessed through late-stage epoxidation of advanced intermediates using modified Shi epoxidation conditions, demonstrating the versatility of the synthetic platform.

Table 3: Late-Stage Functionalization Methods in Meayamycin D Synthesis

Functionalization TypeKey Reagents/ConditionsPosition ModifiedRepresentative Yield
Julia-Kocienski OlefinationKHMDS, DME, -78°C → rtC6-C7 diene61%
C11-Selective AcylationPivaloyl chloride, pyridine, DMAP, 0°CC11 hydroxyl85%
C3-Selective AcylationAc₂O, DMAP, CH₂Cl₂ (after TBS protection)C3 hydroxyl74%
Epoxide AminolysisBenzylamine, Ti(OiPr)₄, 60°CEpoxide ring42%

Concluding Remarks

The sophisticated synthetic methodologies developed for Meayamycin D exemplify modern natural product-based drug discovery. By integrating chiral pool strategies with innovative fragment coupling and late-stage diversification techniques, chemists have established robust access to this structurally intricate spliceosome modulator. The continued refinement of tetrahydropyran assembly and functionalization protocols promises to accelerate the development of optimized analogues with enhanced therapeutic potential. These synthetic achievements provide the essential foundation for detailed mechanistic studies and preclinical evaluation of this promising class of antitumor agents.

Properties

Product Name

Meayamycin D

IUPAC Name

(Z,4S)-N-[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]-4-(methoxymethoxy)pent-2-enamide

Molecular Formula

C28H45NO7

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C28H45NO7/c1-18(9-12-24-26(31)28(16-34-28)15-27(5,6)36-24)8-11-23-19(2)14-22(21(4)35-23)29-25(30)13-10-20(3)33-17-32-7/h8-10,12-13,19-24,26,31H,11,14-17H2,1-7H3,(H,29,30)/b12-9+,13-10-,18-8+/t19-,20-,21+,22+,23-,24+,26+,28+/m0/s1

InChI Key

OGCGICPBGMPHIU-DNSRGATHSA-N

Canonical SMILES

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OCOC

Isomeric SMILES

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.